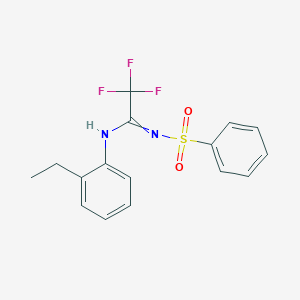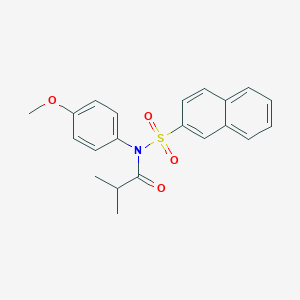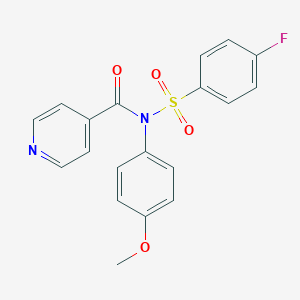![molecular formula C11H11ClN2OS B284107 N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMCA belongs to the class of thioamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of various enzymes and receptors. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Furthermore, it has been found to exhibit anticonvulsant activity in animal models of epilepsy. This compound has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its high potency and selectivity. This compound has been found to exhibit high potency against various biological targets, which makes it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One of the areas of interest is the development of this compound derivatives with improved potency and selectivity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Another area of interest is the development of this compound-based therapies for various diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities and has been found to inhibit the activity of various enzymes and receptors. This compound has been studied for its potential use as an anticancer agent and exhibits neuroprotective effects. However, further research is needed to fully understand the mechanism of action of this compound and to develop this compound-based therapies for various diseases.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with thiourea and sodium cyanide in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This method has been extensively studied and optimized for the production of high-quality this compound.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as an anticancer agent. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising approach for cancer therapy.
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-8-2-3-9(6-10(8)12)14-11(15)7-16-5-4-13/h2-3,6H,5,7H2,1H3,(H,14,15) |
InChI Key |
LXALJGKMTCRJGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC#N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)





![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
